2-(2-butoxyethoxy)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

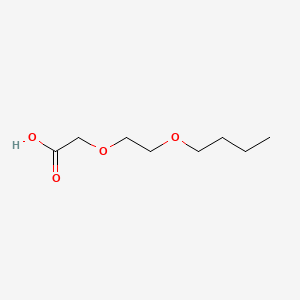

Structure

3D Structure

Properties

IUPAC Name |

2-(2-butoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-3-4-11-5-6-12-7-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCORDGVZLPBVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107600-34-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-(carboxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107600-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601003011 | |

| Record name | 2-(2-Butoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82941-26-2 | |

| Record name | 2-(2-Butoxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82941-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-butoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Butoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Butoxyethoxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Butoxyethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Butoxyethoxy)acetic acid is a carboxylic acid derivative of diethylene glycol monobutyl ether. As a metabolite of the widely used industrial solvent 2-(2-butoxyethoxy)ethanol, its toxicological profile and chemical behavior are of significant interest to researchers in environmental science, toxicology, and drug development. This document provides a comprehensive overview of the chemical properties, synthesis, and biological implications of this compound, with a focus on experimental methodologies and data presentation for a technical audience.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in both chemical and biological systems. These properties have been determined by various standardized methods.

| Property | Value | Experimental Method |

| Molecular Formula | C₈H₁₆O₄ | Mass Spectrometry |

| Molecular Weight | 176.21 g/mol [1] | Mass Spectrometry |

| CAS Number | 82941-26-2[1] | Not Applicable |

| Density | 1.046 g/cm³ at 20 °C | Oscillating U-tube densitometry |

| Boiling Point | 141 °C at 5 Torr | Ebulliometry |

| Flash Point | 79 °C | ASTM D92 (Cleveland Open Cup)[2] |

| Refractive Index | 1.416 at 20 °C | Abbe Refractometry |

| IUPAC Name | This compound[1] | Not Applicable |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of its precursor, 2-(2-butoxyethoxy)ethanol, using a TEMPO-catalyzed reaction.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from established methods for the oxidation of primary alcohols to carboxylic acids.[3][4]

Materials:

-

2-(2-Butoxyethoxy)ethanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium chlorite (NaClO₂)

-

Acetonitrile

-

Phosphate buffer (pH 6.7)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-butoxyethoxy)ethanol in acetonitrile.

-

Add a catalytic amount of TEMPO to the solution.

-

Add the phosphate buffer (pH 6.7) to the reaction mixture.

-

Cool the mixture in an ice bath.

-

Slowly and simultaneously add solutions of sodium hypochlorite and sodium chlorite to the reaction mixture while maintaining the temperature below 20°C. Caution: Do not mix bleach and sodium chlorite directly as this can generate chlorine gas.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the mixture to ~8-9 with sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH ~2-3 with hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Spectral Information

The following tables summarize the expected spectral data for this compound based on characteristic chemical shifts and fragmentation patterns for similar carboxylic acids.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| 2950-2850 | C-H stretch (alkane) | Medium-Strong |

| 1710 | C=O stretch (carboxylic acid) | Strong |

| 1320-1210 | C-O stretch | Medium |

| 1120 | C-O-C stretch (ether) | Strong |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | COOH |

| ~4.1 | Singlet | 2H | O-CH₂-COOH |

| ~3.4-3.7 | Multiplet | 8H | O-CH₂-CH₂-O-CH₂-CH₂ |

| ~1.5 | Sextet | 2H | CH₂-CH₂-CH₃ |

| ~1.3 | Sextet | 2H | CH₂-CH₃ |

| ~0.9 | Triplet | 3H | CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full spectrum is not publicly available, PubChem indicates the availability of ¹³C NMR data.[1] The expected chemical shifts are presented below.

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~71 | O-CH₂-CH₂-O |

| ~70 | O-CH₂-COOH |

| ~69 | O-CH₂-CH₂-O |

| ~31 | CH₂-CH₂-CH₃ |

| ~19 | CH₂-CH₃ |

| ~14 | CH₃ |

Mass Spectrometry

The mass spectrum is expected to show fragmentation patterns typical for carboxylic acids and ethers.

| m/z | Assignment |

| 176 | [M]⁺ (Molecular Ion) |

| 131 | [M - COOH]⁺ |

| 87 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [COOH]⁺ |

Biological Activity and Signaling Pathways

This compound is the primary toxic metabolite of 2-(2-butoxyethoxy)ethanol. The toxicity of glycol ethers is largely attributed to their acidic metabolites.[5]

Metabolic Pathway

The in vivo conversion of 2-(2-butoxyethoxy)ethanol to this compound proceeds via a two-step oxidation process mediated by alcohol and aldehyde dehydrogenases.

Cytotoxicity

Alkoxyacetic acids, including the closely related butoxyacetic acid, have been shown to induce hematotoxicity, particularly hemolysis of red blood cells.[2] The cytotoxic effects are believed to be a key factor in the broader toxicity profile of glycol ethers.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Target cell line (e.g., HepG2, A549)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate its specific biological activities and potential applications in drug development.

References

- 1. This compound | C8H16O4 | CID 106312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]

- 5. ec.europa.eu [ec.europa.eu]

A Comprehensive Technical Guide to the Physical Properties of 2-(2-Butoxyethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Butoxyethoxy)acetic acid, also known as butoxyethoxyacetic acid, is a carboxylic acid with the chemical formula C8H16O4. Its structure incorporates both an ether and a carboxylic acid functional group, lending it properties that are of interest in various chemical and industrial applications. This technical guide provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents this information in a clear and accessible format for technical audiences.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into various processes. The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Formula | C8H16O4 | |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 67990-26-7 | |

| Appearance | Colorless to Yellow Clear Liquid | |

| Density | 1.04635 g/cm³ at 20 °C | [1] |

| Boiling Point | 141 °C at 5 Torr | [1] |

| Flash Point | 79 °C | [1] |

| Refractive Index | 1.416 | [1] |

| Solubility | Information not readily available. Expected to be soluble in water and organic solvents due to its structure. | |

| pKa | Data not available. As a carboxylic acid, it is expected to be a weak acid. | |

| Melting Point | Data not available. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed, standard methodologies for measuring the key physical properties of a liquid carboxylic acid like this compound.

Determination of Boiling Point (Micro Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, a micro boiling point determination is a suitable method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the rubber band is not submerged in the hot oil.

-

The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined accurately using a pycnometer.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m1).

-

The pycnometer is filled with the liquid sample, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C). The liquid level is adjusted to the mark on the pycnometer if necessary.

-

The pycnometer is removed from the bath, dried on the outside, and weighed again to determine the mass of the pycnometer and the sample (m2).

-

The procedure is repeated with a reference liquid of known density, typically deionized water, at the same temperature. The mass of the pycnometer filled with water is recorded (m3).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acid strength of a compound. For a carboxylic acid, this can be determined by potentiometric titration with a strong base.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Volumetric flasks and pipettes

Procedure:

-

A known volume of a dilute, aqueous solution of this compound is prepared in a beaker.

-

A magnetic stir bar is added to the beaker, and the solution is placed on a magnetic stirrer.

-

The pH electrode is calibrated using standard buffer solutions and then immersed in the acid solution.

-

The initial pH of the acid solution is recorded.

-

The standardized strong base solution is added in small, precise increments from the burette.

-

After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point, which is characterized by a sharp increase in pH.

-

A titration curve is generated by plotting the recorded pH values against the volume of base added.

-

The equivalence point (V_eq) is determined from the point of maximum slope on the titration curve.

-

The half-equivalence point is calculated as V_eq / 2.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point. This is based on the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid equals the concentration of its conjugate base.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and arise from its chemical structure. The following diagram illustrates the logical flow from the fundamental molecular structure to its macroscopic physical properties.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Butoxyethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(2-butoxyethoxy)acetic acid, a valuable intermediate in various chemical and pharmaceutical applications. The document details the core synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and workflows.

Core Synthesis Pathway: Oxidation of 2-(2-Butoxyethoxy)ethanol

The most prevalent and direct method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 2-(2-butoxyethoxy)ethanol. This transformation can be efficiently achieved through several established oxidation protocols, most notably Jones oxidation and TEMPO-mediated oxidation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O4 | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 82941-26-2 | [1] |

| Density | 1.046 g/cm³ (at 20 °C) | [2] |

| Boiling Point | 141 °C (at 5 Torr) | [2] |

| Flash Point | 79 °C | [2] |

Key Oxidation Methodologies

Two principal methods for the oxidation of 2-(2-butoxyethoxy)ethanol to this compound are highlighted below. While specific experimental data for the target molecule is not abundant in publicly available literature, the following protocols are based on well-established procedures for similar primary alcohols and can be adapted by those skilled in the art.

Jones Oxidation

Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to oxidize primary alcohols to carboxylic acids.[3][4] The reaction is typically rapid and high-yielding but involves the use of carcinogenic chromium(VI) compounds, necessitating stringent safety precautions.[4][5]

Reaction Scheme:

Caption: Jones Oxidation of 2-(2-Butoxyethoxy)ethanol.

Experimental Protocol (General Procedure):

-

Preparation of Jones Reagent: In a flask immersed in an ice-water bath, dissolve chromium trioxide (CrO₃) in distilled water. Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 20°C.[5]

-

Reaction Setup: Dissolve 2-(2-butoxyethoxy)ethanol in acetone in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice-water bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the alcohol solution. A color change from orange/red to green indicates the progress of the reaction.[3] Maintain the temperature below 30°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears completely.[5]

-

Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography.

Quantitative Data (Illustrative for Primary Alcohols):

| Parameter | Value/Condition |

| Reactant Ratio (Alcohol:CrO₃) | 1 : 2.5 (molar ratio) |

| Solvent | Acetone |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | Typically 1-4 hours |

| Yield | Generally high (>80%) |

TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to carboxylic acids in the presence of a co-oxidant, such as sodium hypochlorite (bleach).[6][7] This method is often preferred due to its milder reaction conditions and avoidance of heavy metals.[7]

Reaction Scheme:

Caption: TEMPO-Mediated Oxidation of 2-(2-Butoxyethoxy)ethanol.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a reaction flask, dissolve 2-(2-butoxyethoxy)ethanol in a suitable solvent such as dichloromethane or a biphasic mixture of dichloromethane and water.

-

Catalyst Addition: Add a catalytic amount of TEMPO and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using a biphasic system.

-

Oxidation: Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the reaction mixture while stirring vigorously. The pH of the aqueous phase should be maintained between 9 and 10, typically by using a bicarbonate buffer.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Isolation: Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Quantitative Data (Illustrative for Primary Alcohols):

| Parameter | Value/Condition |

| TEMPO Loading | 1-10 mol% |

| Co-oxidant | Sodium Hypochlorite (excess) |

| Solvent | Dichloromethane/Water |

| pH | 9-10 |

| Reaction Temperature | 0 °C to room temperature |

| Yield | Typically good to excellent |

Alternative Synthesis Pathway: Oxidation of 2-(2-Butoxyethoxy)acetonitrile

An alternative, though less direct, route to this compound involves the synthesis and subsequent hydrolysis of 2-(2-butoxyethoxy)acetonitrile. This method is generally a two-step process.

Workflow Diagram:

Caption: Synthesis via Nitrile Hydrolysis.

This pathway involves the conversion of the starting alcohol to a suitable leaving group (e.g., a halide or tosylate), followed by nucleophilic substitution with a cyanide salt to form the nitrile. The nitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. While this method is feasible, it is longer and may have lower overall yields compared to the direct oxidation of the alcohol.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct oxidation of 2-(2-butoxyethoxy)ethanol. Both Jones oxidation and TEMPO-mediated oxidation represent viable and effective methods. The choice between these two primary pathways will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and considerations regarding the toxicity and environmental impact of the reagents. For laboratory-scale synthesis where mild conditions are preferred, TEMPO-mediated oxidation is an excellent choice. For larger-scale production where cost may be a primary driver and appropriate handling facilities are available, Jones oxidation remains a powerful option. The alternative nitrile hydrolysis pathway provides a multi-step but feasible route if the direct oxidation proves problematic for any reason.

References

- 1. This compound | C8H16O4 | CID 106312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. Jones oxidation - Wikipedia [en.wikipedia.org]

- 5. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. TEMPO [organic-chemistry.org]

In-Depth Technical Guide: 2-(2-Butoxyethoxy)acetic Acid

CAS Number: 82941-26-2

This technical guide provides a comprehensive overview of 2-(2-butoxyethoxy)acetic acid, a significant metabolite of the widely used industrial solvent 2-butoxyethanol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, analytical methods, biological effects, and toxicology.

Chemical and Physical Properties

This compound, also known as butoxyacetic acid (BAA), is a carboxylic acid with the chemical formula C8H16O4.[1] It is a key biomarker for monitoring exposure to 2-butoxyethanol and its acetate ester.[2] The compound is a colorless to yellow, clear liquid or oil.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O4 | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 82941-26-2 | [1] |

| Appearance | Colorless to Yellow Clear Liquid/Oil | [3] |

| Boiling Point | 141 °C @ 5 Torr | [4] |

| Density | 1.046 g/cm³ | [4] |

| pKa | 3.40 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| XLogP3 | 0.8 | [1] |

Synthesis

-

Cyanation: Reaction of 2-(2-butoxyethoxy)ethanol with a cyanide source to form 2-(2-butoxyethoxy)acetonitrile.

-

Hydrolysis/Oxidation: Hydrolysis of the nitrile group to a carboxylic acid. A patent for a similar compound, 2-[2-(2-methoxyethoxy) ethoxy] acetic acid, describes the oxidation of the corresponding acetonitrile using an oxidant like sodium hypochlorite.[6]

A potential synthetic workflow is outlined below:

Analytical Methods

The primary application of this compound is as a biomarker for occupational and environmental exposure to 2-butoxyethanol.[2] Its detection in urine is a reliable indicator of exposure. The most common analytical technique is gas chromatography-mass spectrometry (GC-MS).[4][7]

Experimental Protocol: Quantification of this compound in Urine by GC-MS

This protocol is a composite of methodologies described in the literature.[4][7]

1. Sample Preparation:

-

Hydrolysis: To a urine sample, add an internal standard (e.g., propoxy acetic acid). Acidify the sample (e.g., with HCl) and heat to hydrolyze any conjugates of this compound.[4][7]

-

Extraction: After cooling, perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.[7]

-

Derivatization: Evaporate the organic layer to dryness. To increase volatility for GC analysis, derivatize the residue. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7]

2. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of acidic compounds, such as a "free fatty acid phase" (FFAP) column.[8]

-

Mass Spectrometer: Operate in negative ion chemical ionization (CI) mode when using PFBBr derivatives, or electron ionization (EI) mode for silyl derivatives.[4]

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized this compound and the internal standard to enhance sensitivity and selectivity. For the PFBBr derivative of 2-butoxyacetic acid, a key ion is m/z 131.[4]

References

- 1. This compound | C8H16O4 | CID 106312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Hemolysis and deformability of erythrocytes exposed to butoxyacetic acid, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethanol, 2-(2-butoxyethoxy)-, acetate [webbook.nist.gov]

An In-depth Technical Guide to 2-(2-butoxyethoxy)acetic Acid

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-(2-butoxyethoxy)acetic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a carboxylic acid featuring a butyl ether and an ethoxy group. Its structure imparts both hydrophilic and lipophilic characteristics, making it a subject of interest in various chemical applications, including as a linker in complex molecules.

Below is a summary of its key identifiers and structural representations.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 82941-26-2[1] |

| Molecular Formula | C8H16O4[1] |

| Canonical SMILES | CCCCOCCOCC(=O)O[1] |

| InChI | InChI=1S/C8H16O4/c1-2-3-4-11-5-6-12-7-8(9)10/h2-7H2,1H3,(H,9,10)[1] |

| InChIKey | MCORDGVZLPBVJB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Density | 1.04635 g/cm³ @ 20 °C | [1] |

| Boiling Point | 141 °C @ 5 Torr | [1] |

| Flash Point | 79 °C | [1] |

| Refractive Index | 1.416 | [1] |

Synthesis and Analysis

Plausible Synthetic Pathway

Caption: Plausible synthesis of this compound via oxidation.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound and its metabolites is often performed using Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and specific analytical technique. The following workflow outlines the key steps for its determination.

Caption: A typical workflow for the analysis of this compound.

Applications in Drug Development

The bifunctional nature of this compound, with its terminal carboxylic acid and ether chain, makes it a valuable component in medicinal chemistry, particularly as a linker in drug conjugates.

Role as a Linker in Drug Conjugates

In modern drug development, particularly in the field of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linkers play a critical role. They connect the targeting moiety (e.g., an antibody or a small molecule) to the therapeutic payload (e.g., a cytotoxic drug or a ligand for an E3 ubiquitin ligase). The properties of the linker, such as its length, flexibility, and stability, can significantly influence the efficacy, pharmacokinetics, and toxicity of the conjugate. This compound and its derivatives are used as PEG-like linkers to improve solubility and provide spatial separation between the two active components of the conjugate.

Caption: Role of this compound as a linker in drug conjugates.

Safety and Hazards

This compound is classified as a corrosive substance. It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Statements:

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-(2-Butoxyethoxy)acetic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-butoxyethoxy)acetic acid, a molecule with applications in various scientific and industrial fields. This document details its nomenclature, physicochemical properties, and available information regarding its synthesis and use, particularly within the context of research and development.

Nomenclature: Synonyms and Trade Names

This compound is known by several synonyms and identifiers, which are crucial for accurate identification in literature and chemical databases. While distinct trade names are not widely marketed for the pure acid, it is a component in various formulations.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 82941-26-2 | PubChem[1] |

| Synonym | Acetic acid, 2-(2-butoxyethoxy)- | Echemi[2] |

| Synonym | (2-Butoxyethoxy)acetic acid | Tokyo Chemical Industry |

| Synonym | 3,6-Dioxadecanoic acid | Tokyo Chemical Industry |

| Synonym | (2-n-Butoxyethoxy)acetic acid | Echemi[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₄ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| Appearance | Colorless to Yellow Liquid | Tokyo Chemical Industry |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| LogP (calculated) | 0.8 | PubChem[1] |

| Polar Surface Area | 55.8 Ų | PubChem[1] |

Synthesis and Manufacturing

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on the synthesis of structurally similar alkoxyacetic acids, a plausible synthetic route can be proposed. The most common method for preparing such compounds is a two-step process involving a Williamson ether synthesis followed by oxidation.

Hypothetical Synthetic Pathway:

Caption: Hypothetical two-step synthesis of this compound.

Note: This represents a generalized synthetic strategy. The specific reagents, reaction conditions (temperature, time, solvents), and purification methods would require experimental optimization.

Applications in Research and Drug Development

While this compound is not widely documented as an active pharmaceutical ingredient (API), its chemical structure lends itself to various applications in the broader field of drug development and formulation.

-

Excipient and Solvent: Due to its amphiphilic nature, possessing both a hydrophobic butyl chain and a hydrophilic carboxylic acid group, it has potential as a solubilizing agent or excipient in drug formulations to improve the bioavailability of poorly soluble drugs.

-

Linker Molecule: The carboxylic acid and ether functionalities allow for its use as a linker or spacer molecule in the synthesis of more complex molecules, such as bioconjugates or prodrugs.[]

-

Surfactant Properties: Its structure is characteristic of a non-ionic surfactant, suggesting its utility in creating emulsions and microemulsions for drug delivery systems.

No specific signaling pathways directly modulated by this compound have been identified in the reviewed literature. Its role in a biological context is more likely to be indirect, for instance, by facilitating the delivery of an active compound to its target.

Spectral Data

Spectral data is critical for the unambiguous identification and characterization of this compound. While a comprehensive public database of spectra for this specific molecule is limited, some data is available through resources like PubChem. It is important to distinguish this data from that of its common derivative, 2-(2-butoxyethoxy)ethyl acetate.

-

¹³C NMR: A ¹³C NMR spectrum is available on PubChem.[1]

Safety and Handling

This compound is classified as a corrosive substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship of Safety Precautions:

Caption: Relationship between the chemical's hazard and required safety measures.

References

- 1. This compound | C8H16O4 | CID 106312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butoxyethyl acetate [webbook.nist.gov]

- 4. 2-(2-Butoxyethoxy)ethyl acetate(124-17-4) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-(2-Butoxyethoxy)ethyl acetate(124-17-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Safety and Handling Guide for 2-(2-Butoxyethoxy)acetic Acid

This technical guide provides a comprehensive overview of the safety data for 2-(2-butoxyethoxy)acetic acid, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a carboxylic acid with the chemical formula C8H16O4.[1][2] It is important to distinguish this compound from its related esters, such as 2-(2-butoxyethoxy)ethyl acetate, as their toxicological profiles may differ.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | [1][3] |

| CAS Number | 82941-26-2 | [1][3] |

| Molecular Formula | C8H16O4 | [1][2] |

| Appearance | Solid | [3] |

| Density | 1.04635 g/cm³ at 20 °C | |

| Boiling Point | 141 °C at 5 Torr | |

| Flash Point | 79 °C | |

| Refractive Index | 1.416 |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [1] |

Pictogram:

-

Corrosion

Signal Word: Danger

Precautionary Statements:

A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, can be found in the safety data sheets provided by suppliers. Key statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P361+P354 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P316 (Get emergency medical help immediately).[1]

Toxicological Information

The primary toxicological concerns for this compound, as indicated by its GHS classification, are its corrosive effects on the skin and eyes.[1]

Experimental Protocols

The hazard classifications for skin corrosion and eye damage are typically determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not provided, the following are the general methodologies used.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test provides information on the potential of a substance to cause skin irritation or corrosion. The test is typically conducted on albino rabbits. A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²).[3] The exposure period is typically up to four hours. After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[3] The severity and reversibility of the skin reactions are evaluated to determine the classification of the substance.[3]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or serious eye damage.[1] The test is usually performed on a single albino rabbit initially.[4] A single dose of the test substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.[4] The eyes are examined at specific intervals (1, 24, 48, and 72 hours after application) for lesions of the cornea, iris, and conjunctiva.[4] The observation period can extend up to 21 days to assess the reversibility of any effects.[5] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Do not breathe dust, vapor, mist, or gas.

-

Use only in a well-ventilated area.

-

Wash thoroughly after handling.

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep the container tightly closed.

-

Store in a corrosives area.

-

Recommended storage temperature is 4°C.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Handling and Storage of 2-(2-Butoxyethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the handling, storage, and key experimental considerations for 2-(2-butoxyethoxy)acetic acid. The information is intended to support researchers and professionals in drug development and other scientific fields in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a carboxylic acid containing an ether linkage.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16O4 | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| CAS Number | 82941-26-2 | [2] |

| Appearance | Clear light yellow liquid | [3] |

| Density | 1.046 g/cm³ at 20 °C | [4] |

| Boiling Point | 141 °C at 5 Torr | [4] |

| Flash Point | 79 °C | [4] |

| Solubility | Miscible with water, alcohol, ethanol, and acetone. | [5] |

| pKa | (No experimental data found) |

Safety and Hazards

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate safety precautions.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 1B | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage, H318: Causes serious eye damage |

Data sourced from ECHA C&L Inventory.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection : Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[3][6]

-

Respiratory Protection : A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[3] |

| Eye Contact | Get medical aid. Do NOT allow the victim to rub eyes or keep eyes closed. Extensive irrigation with water is required (at least 30 minutes).[3] |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[3] |

Fire Fighting and Accidental Release

-

Fire Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[7] Wear a self-contained breathing apparatus and full protective gear.[3]

-

Accidental Release : For spills, use proper personal protective equipment. Absorb the spill using a non-combustible absorbent material such as earth, sand, or vermiculite and dispose of it as hazardous waste.[3][] Ensure adequate ventilation.[3]

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability and integrity of this compound.

-

Handling : Wash thoroughly after handling. Use only in a well-ventilated area. Avoid contact with eyes, skin, and clothing.[3]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[3][9] It is recommended to store under a nitrogen atmosphere to minimize the potential for peroxide formation.[5]

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and procedures for similar compounds.

Synthesis via Jones Oxidation of 2-(2-Butoxyethoxy)ethanol

This protocol describes the oxidation of the primary alcohol, 2-(2-butoxyethoxy)ethanol, to the corresponding carboxylic acid using Jones reagent.

-

Dissolve 25 g of chromium trioxide in 75 mL of water in a 500 mL beaker.

-

Slowly add 25 mL of concentrated sulfuric acid with careful stirring and cooling in an ice-water bath, maintaining the temperature between 0 and 5°C.[3]

-

In a 2 L three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 0.5 mole of 2-(2-butoxyethoxy)ethanol in 1.25 L of acetone.

-

Cool the solution to about 20°C in a water bath with vigorous agitation.

-

Slowly add the prepared Jones reagent from the dropping funnel, ensuring the temperature does not exceed 35°C.

-

Continue the addition until the orange color of the reagent persists for about 20 minutes, indicating the reaction is complete.

-

Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[10]

Caption: Synthesis of this compound via Jones oxidation.

Purification of this compound

This protocol outlines a general procedure for the purification of a liquid carboxylic acid.

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of diethyl ether and shake.

-

Wash the organic layer with an equal volume of saturated sodium bicarbonate solution.

-

Separate the aqueous layer containing the sodium salt of the carboxylic acid.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH at least three units below the pKa of the acid to precipitate the carboxylic acid.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the purified this compound.[11]

Caption: General purification workflow for a carboxylic acid.

Analytical Characterization

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.

-

Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

This is a general method and may require optimization for specific applications.

For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid.

-

Derivatization : React the carboxylic acid with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (TMS) ester.

-

GC Column : A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature : 250°C.

-

Oven Program : Start at 100°C, ramp to 250°C at 10°C/min.

-

MS Detector : Scan from m/z 50-500.

This is a general method and requires optimization.

Stability Studies (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as per ICH guidelines.[12]

-

Acid Hydrolysis : Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis : Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation : Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : Heat the solid compound at 80°C for 48 hours.

-

Photostability : Expose the solid compound to light (ICH Q1B conditions).

Samples should be analyzed by a stability-indicating HPLC method at various time points to determine the extent of degradation.

Applications in Drug Development

This compound, as a polyethylene glycol (PEG) derivative, has potential applications in drug development, particularly as a linker in bioconjugates like antibody-drug conjugates (ADCs).[][13]

The incorporation of PEG linkers in ADCs can offer several advantages:

-

Improved Solubility : The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drug payloads.[7]

-

Enhanced Pharmacokinetics : PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[7]

-

Reduced Immunogenicity : The PEG chain can mask immunogenic epitopes on the antibody or drug.[7]

-

Increased Drug-to-Antibody Ratio (DAR) : By mitigating aggregation issues, PEG linkers can enable higher drug loading on the antibody.[3]

Caption: Role of PEG linkers in enhancing ADC properties.

The carboxylic acid moiety of this compound can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with amine groups on proteins, such as lysine residues on an antibody.[6] The other end of the molecule can be attached to a cytotoxic drug, thus forming the complete ADC.

This guide provides a foundational understanding of the handling, storage, and potential applications of this compound. Researchers should always consult the most recent Safety Data Sheet (SDS) and relevant literature before use and adapt the provided protocols to their specific experimental needs.

References

- 1. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 2. This compound | C8H16O4 | CID 106312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

The Environmental Fate of 2-(2-butoxyethoxy)acetic Acid: A Technical Review

For Immediate Release

BRUSSELS, Belgium – December 30, 2025 – This technical guide provides a comprehensive overview of the environmental fate of 2-(2-butoxyethoxy)acetic acid (BEEA), a metabolite of the widely used industrial solvent diethylene glycol monobutyl ether (DGBE) and its acetate. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data to build a profile of BEEA's expected behavior in the environment, addressing its persistence, degradation, mobility, and bioaccumulation potential.

Due to a lack of direct experimental data for this compound, this guide utilizes data from structurally similar compounds, including its parent compounds and other glycol ether derivatives, to infer its likely environmental characteristics. It is critical to note that these estimations carry inherent uncertainty and should be confirmed by direct testing.

Executive Summary

This compound is anticipated to be a mobile and non-bioaccumulative substance that is susceptible to biodegradation in the environment. Its high water solubility and low estimated octanol-water partition coefficient suggest it will primarily reside in the aqueous phase. While its persistence is expected to be low due to ready biodegradability, its mobility in soil and water indicates a potential for leaching into groundwater before degradation occurs.

Persistence and Degradation

The persistence of a substance in the environment is determined by its resistance to degradation processes, both biotic and abiotic.

Biodegradation

No direct studies on the biodegradation of this compound were identified. However, the parent compound, 2-(2-butoxyethoxy)ethanol, is known to be readily biodegradable. Studies on the degradation of the structurally similar compound 2-butoxyethanol (BE) have identified 2-butoxyacetic acid (BAA) as a key metabolite, which is further degraded. Bacterial strains, including various Pseudomonas species, have been shown to be capable of degrading BE and BAA.

The proposed biodegradation pathway for these compounds involves the oxidation of the terminal alcohol group to a carboxylic acid, followed by the cleavage of the ether linkage. It is highly probable that this compound would follow a similar degradation pathway. The aerobic biodegradation half-life for the related compound 1-(2-butoxyethoxy)ethanol in water is estimated to be between 1 and 4 weeks.[1]

Table 1: Estimated and Analogue Biodegradation Data

| Compound | Test System | Half-Life/Degradation | Test Guideline |

| 1-(2-Butoxyethoxy)ethanol | Aerobic Water | 1 - 4 weeks (estimated) | - |

| 1-(2-Butoxyethoxy)ethanol | Aerobic Soil | 7 - 14 days (estimated) | - |

Note: Data for a structurally similar compound is presented due to the absence of direct data for this compound.

Abiotic Degradation

Abiotic degradation processes such as hydrolysis and photolysis are not expected to be significant fate processes for this compound. The ether and carboxylic acid functional groups are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Similarly, the lack of significant chromophores in its structure suggests that direct photolysis in sunlight will be negligible.

Mobility in the Environment

The mobility of a chemical in the environment, particularly in soil and water, is governed by its tendency to adsorb to soil and sediment particles. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc).

No experimental Koc value for this compound is available. However, for its parent compound, diethylene glycol monobutyl ether, the estimated Koc value is 10, which suggests very high mobility in soil.[2] Given that this compound is a carboxylic acid and will be ionized at typical environmental pH, it is expected to be even less sorptive and therefore highly mobile in soil. Research on other acidic compounds, such as 2,4-dichlorophenoxyacetic acid, has shown that soil organic matter and clay content are the primary factors influencing their sorption.

Table 2: Estimated and Analogue Soil Sorption Data

| Compound | Koc Value (L/kg) | Mobility Classification |

| Diethylene glycol monobutyl ether | 10 (estimated) | Very High |

| Triethylene glycol monomethyl ether | 10 (estimated) | Very High |

Note: Data for structurally similar compounds is presented. The actual mobility of this compound may vary based on soil properties.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.

There is no direct experimental data on the bioaccumulation of this compound. However, its chemical structure—a polar carboxylic acid with a relatively low molecular weight—suggests a very low potential for bioaccumulation. The parent compound, 2-butoxyethanol, is not known to bioaccumulate.[3] Chemicals with a high affinity for lipids are more likely to bioaccumulate, and as a water-soluble, ionized substance, this compound is not expected to partition into fatty tissues.

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate of chemicals. The following are detailed descriptions of the protocols that would be appropriate for assessing the biodegradability and mobility of this compound.

Biodegradability: OECD 301B - CO₂ Evolution Test

This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the ultimate aerobic biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that can be produced from the amount of test substance added.

-

Apparatus: The setup consists of a temperature-controlled incubator, flasks for the test and control solutions, a means of aerating the flasks with CO₂-free air, and a system to trap and quantify the evolved CO₂ (e.g., by passing the effluent gas through a barium hydroxide or sodium hydroxide solution and then titrating the remaining hydroxide).

-

Procedure:

-

The test substance is added to the mineral medium in the test flasks to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.

-

An inoculum of microorganisms, usually from the effluent of a domestic wastewater treatment plant, is added to the flasks.

-

Control flasks containing the inoculum and mineral medium but no test substance are run in parallel to measure the background CO₂ evolution from the inoculum.

-

Reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also run to ensure the viability of the inoculum.

-

The flasks are incubated at a constant temperature (e.g., 22 ± 2 °C) and aerated with CO₂-free air.

-

The amount of CO₂ produced is measured at regular intervals over the 28-day test period.

-

-

Interpretation: A substance is considered readily biodegradable if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test.

Mobility: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

This method is used to determine the adsorption and desorption of a substance on different soil types.

-

Principle: A known concentration of the test substance in an aqueous solution (typically 0.01 M CaCl₂) is added to a known amount of soil. The mixture is agitated for a sufficient period to reach equilibrium. The soil and aqueous phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution.

-

Apparatus: A temperature-controlled shaker, centrifuge, and analytical equipment to measure the concentration of the test substance (e.g., HPLC or LC-MS/MS).

-

Procedure:

-

Preliminary Test (Tier 1): This initial step determines the appropriate soil-to-solution ratio, the time required to reach equilibrium, and the stability of the test substance.

-

Screening Test (Tier 2): Adsorption is studied on five different soil types with varying organic carbon content, clay content, and pH. The distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are determined at a single concentration.

-

Main Study (Tier 3): If required, a more detailed study is conducted to determine the adsorption isotherm by testing a range of concentrations. Desorption can also be investigated by replacing a portion of the equilibrated aqueous phase with a fresh solution and re-equilibrating.

-

-

Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous solution at equilibrium. The Koc is then calculated by dividing the Kd by the fraction of organic carbon in the soil.

Visualizations

Environmental Fate Assessment Workflow

Caption: A generalized workflow for assessing the environmental fate of a chemical substance.

Proposed Biodegradation Pathway of this compound

Caption: Proposed biodegradation pathway for this compound based on analogue data.

References

Biodegradation of 2-(2-Butoxyethoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Butoxyethoxy)acetic acid (BEEA) is a metabolite of the widely used industrial solvent diethylene glycol monobutyl ether (DGBE) and its acetate. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the biodegradation of BEEA, drawing upon studies of structurally similar compounds. It covers putative metabolic pathways, microorganisms potentially involved, quantitative biodegradation data from analogous substances, and detailed experimental protocols for assessing its biodegradability.

Introduction

This compound (BEEA) is a carboxylic acid that can be formed in the environment and in biological systems through the metabolism of diethylene glycol monobutyl ether (DGBE) and its derivatives, which are extensively used as solvents in paints, cleaners, and other industrial applications. While the biodegradation of the parent compounds has been studied, direct investigations into the microbial degradation of BEEA are limited. This guide synthesizes available data on analogous alkoxy acid compounds to provide a robust framework for understanding and evaluating the biodegradation of BEEA.

Putative Biodegradation Pathway

The proposed biodegradation pathway for BEEA is inferred from studies on the microbial degradation of 2-butoxyethanol and other glycol ethers. The degradation is expected to proceed via an initial cleavage of the ether linkage, a common mechanism in the breakdown of such compounds.

A key study on the degradation of 2-butoxyethanol by several bacterial strains, including Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus species, demonstrated that the degradation proceeds via oxidation to 2-butoxyacetic acid, followed by the cleavage of the ether bond to yield glyoxylate and n-butanol[1][2][3]. By analogy, the biodegradation of BEEA is hypothesized to follow a similar route, as illustrated in the pathway diagram below. The initial step would involve the enzymatic cleavage of the ether bond, a reaction that can be catalyzed by ether-cleaving enzymes such as monooxygenases or peroxygenases[4].

Microorganisms with Potential for BEEA Degradation

Direct evidence for microbial strains capable of degrading BEEA is not yet available in the scientific literature. However, based on the ability of certain bacteria to degrade structurally related compounds, the following genera are considered strong candidates for BEEA biodegradation:

-

Pseudomonas sp. : Several species within this genus are well-known for their metabolic versatility and ability to degrade a wide range of organic compounds, including glycol ethers[1][5].

-

Hydrogenophaga sp. : Strains of this genus have been isolated for their ability to degrade 2-butoxyethanol[1][3].

-

Gordonia sp. : This genus includes strains capable of degrading various ethers[1][3].

-

Cupriavidus sp. : A strain of Cupriavidus oxalaticus has been shown to completely degrade 2-butoxyethanol[1][3].

These microorganisms have demonstrated the ability to utilize 2-butoxyacetic acid as a growth substrate, suggesting they possess the enzymatic machinery to at least initiate the degradation of the butoxyacetate moiety of BEEA[1][2][3].

Quantitative Biodegradation Data

While specific quantitative data for the biodegradation of BEEA are not available, studies on analogous alkoxyethoxyacetic acids provide valuable insights into its potential biodegradability. A study by Staples et al. (1999) investigated the biodegradability of nonylphenoxyethoxyacetic acid (NPEC2) and octylphenoxyethoxyacetic acid (OPEC2) using the OECD 301B method (Modified Sturm test), which measures CO2 evolution.

| Compound | Test Duration (days) | % Theoretical CO2 Evolution (ThCO2) | Classification | Reference |

| Octylphenoxyethoxyacetic acid (OPEC2) | 28 | > 60% | Readily Biodegradable | [6] |

| Nonylphenoxyethoxyacetic acid (NPEC2) | 28 | > 60% | Readily Biodegradable | [6] |

These data strongly suggest that the alkoxyethoxyacetic acid structure is susceptible to microbial degradation and that BEEA is also likely to be readily biodegradable under aerobic conditions.

Experimental Protocols

To assess the biodegradability of BEEA, standardized methods such as those developed by the Organisation for Economic Co-operation and Development (OECD) are recommended. The following is a detailed protocol based on the OECD 301B method (CO2 Evolution Test), which was successfully applied to analogous compounds[6].

OECD 301B: CO2 Evolution (Modified Sturm) Test

This method measures the amount of CO2 produced when a test substance is biodegraded by a microbial inoculum.

Objective: To determine the ultimate biodegradability of BEEA under aerobic aqueous conditions.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured by trapping it in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount of CO2 (ThCO2) that can be produced from the complete oxidation of the test substance.

Materials:

-

Test Substance: this compound (BEEA)

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Mineral Medium: (per liter of deionized water)

-

Potassium dihydrogen phosphate (KH2PO4): 8.5 mg

-

Dipotassium hydrogen phosphate (K2HPO4): 21.75 mg

-

Disodium hydrogen phosphate dihydrate (Na2HPO4·2H2O): 33.4 mg

-

Ammonium chloride (NH4Cl): 0.5 mg

-

Calcium chloride, anhydrous (CaCl2): 27.5 mg

-

Magnesium sulfate heptahydrate (MgSO4·7H2O): 22.5 mg

-

Iron(III) chloride hexahydrate (FeCl3·6H2O): 0.25 mg

-

-

CO2-free air

-

CO2-trapping solution: 0.025 M Barium hydroxide (Ba(OH)2) or Sodium hydroxide (NaOH)

-

Titration solution: 0.05 M Hydrochloric acid (HCl)

-

Reference Substance: Sodium benzoate or aniline (as a positive control)

-

Blank Control: Inoculum and mineral medium without the test substance.

Apparatus:

-

Incubation flasks (e.g., 2 L Erlenmeyer flasks) with gas-tight stoppers and ports for aeration and gas exit.

-

Gas washing bottles for CO2 trapping.

-

Magnetic stirrers.

-

Apparatus for supplying CO2-free air.

-

Titration equipment or a TOC analyzer.

-

Constant temperature chamber (20-25°C).

Procedure:

-

Preparation:

-

Prepare the mineral medium and ensure it is saturated with air.

-

Prepare a stock solution of BEEA. The final concentration in the test flasks should be between 10 and 20 mg/L of organic carbon.

-

Collect fresh activated sludge, homogenize, and filter if necessary. The final concentration of suspended solids in the test flasks should be approximately 30 mg/L.

-

-

Test Setup:

-

Set up the test flasks (in triplicate for the test substance, blank, and reference substance).

-

To each flask, add the appropriate volume of mineral medium, inoculum, and the test or reference substance.

-

Connect the flasks to the aeration system, ensuring the incoming air is CO2-free.

-

Connect the gas exit of each flask to a series of gas washing bottles containing the CO2-trapping solution.

-

-

Incubation:

-

Incubate the flasks in the dark at a constant temperature (20-25°C) for 28 days.

-

Continuously bubble CO2-free air through the solutions at a rate that ensures the dissolved oxygen concentration remains above 2 mg/L.

-

-

Measurement:

-

At regular intervals (e.g., every 2-3 days), remove the CO2-trapping solution and replace it with a fresh solution.

-

Determine the amount of CO2 trapped by titrating the remaining hydroxide with standardized HCl.

-

-

Data Analysis:

-

Calculate the cumulative amount of CO2 produced in each flask over time, correcting for the CO2 produced in the blank control.

-

Calculate the theoretical CO2 (ThCO2) for the amount of BEEA added.

-

Calculate the percentage of biodegradation as: % Biodegradation = (Cumulative CO2 produced / ThCO2) x 100

-

Validity Criteria:

-

The biodegradation of the reference substance should reach at least 60% by day 14.

-

The total CO2 evolution in the blank control at the end of the test should not exceed 40 mg/L.

Analytical Methods for BEEA Quantification